4-[5-(pyridin-2-ylmethylsulfanyl)tetrazol-1-yl]benzamide
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Overview
Description
4-[5-(pyridin-2-ylmethylsulfanyl)tetrazol-1-yl]benzamide is a heterocyclic compound that features a tetrazole ring linked to a benzamide moiety through a sulfanyl bridge and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(pyridin-2-ylmethylsulfanyl)tetrazol-1-yl]benzamide typically involves a multi-step process:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile.
Introduction of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction.
Formation of the Sulfanyl Bridge: The sulfanyl bridge is formed by reacting the pyridine derivative with a thiol compound.
Coupling with Benzamide: The final step involves coupling the tetrazole-pyridine-sulfanyl intermediate with benzoyl chloride to form the benzamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[5-(pyridin-2-ylmethylsulfanyl)tetrazol-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the benzamide can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-[5-(pyridin-2-ylmethylsulfanyl)tetrazol-1-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential therapeutic agent for treating infections and other diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[5-(pyridin-2-ylmethylsulfanyl)tetrazol-1-yl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in microbial or viral replication.
Pathways Involved: The compound can inhibit key pathways in microbial or viral life cycles, leading to their inactivation or death
Comparison with Similar Compounds
Similar Compounds
- 4-{5-[(2-Pyridinylmethyl)sulfanyl]-1H-tetrazol-1-yl}benzamide
- Pyridine derivatives with antimicrobial and antiviral activities
Uniqueness
4-[5-(pyridin-2-ylmethylsulfanyl)tetrazol-1-yl]benzamide is unique due to its specific combination of a tetrazole ring, sulfanyl bridge, and benzamide moiety, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
4-[5-(pyridin-2-ylmethylsulfanyl)tetrazol-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6OS/c15-13(21)10-4-6-12(7-5-10)20-14(17-18-19-20)22-9-11-3-1-2-8-16-11/h1-8H,9H2,(H2,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMPSVYGTQZJSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=NN2C3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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